An In-depth Technical Guide to 2-(2-Aminopropan-2-yl)aniline: Structure, Properties, and Synthetic Landscape
An In-depth Technical Guide to 2-(2-Aminopropan-2-yl)aniline: Structure, Properties, and Synthetic Landscape
Abstract
This technical guide provides a comprehensive overview of 2-(2-aminopropan-2-yl)aniline, a versatile bifunctional aromatic amine. The document delves into its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores its synthetic pathways, reactivity, and potential applications as a valuable building block in medicinal chemistry and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's characteristics and utility.
Introduction
2-(2-Aminopropan-2-yl)aniline, also known as 2-(1-amino-1-methylethyl)aniline, is an organic compound featuring both a primary aromatic amine (aniline) and a tertiary aliphatic amine moiety.[1] This unique arrangement of functional groups imparts a distinct combination of steric and electronic properties, making it an attractive scaffold for the synthesis of more complex molecules. The presence of a sterically hindered aniline nitrogen, due to the adjacent tertiary alkyl group, influences its reactivity in electrophilic aromatic substitution and N-alkylation reactions.[2] This guide aims to consolidate the available technical information on this compound, offering insights into its fundamental chemical nature and potential for application in research and development.
Chemical Structure and Identification
The structural and identifying information for 2-(2-aminopropan-2-yl)aniline is summarized in the table below. The molecule consists of an aniline ring substituted at the ortho position with a 2-aminopropan-2-yl group.
Table 1: Chemical Identification of 2-(2-Aminopropan-2-yl)aniline
| Identifier | Value | Source |
| IUPAC Name | 2-(2-aminopropan-2-yl)aniline | [3] |
| CAS Number | 229326-17-4 | [3][4] |
| Molecular Formula | C₉H₁₄N₂ | [3][4] |
| Molecular Weight | 150.22 g/mol | [3][4] |
| SMILES | CC(C)(C1=CC=CC=C1N)N | [4] |
| InChI | InChI=1S/C9H14N2/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,10-11H2,1-2H3 | [5] |
| InChIKey | MWUKUEYFFYQSQE-UHFFFAOYSA-N | [5] |
Molecular Structure Diagram
Caption: 2D structure of 2-(2-Aminopropan-2-yl)aniline.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Physical Form | Liquid | [1] |
| Boiling Point | ~250-280 °C | Estimated based on related anilines. 2-tert-butylaniline has a boiling point of 251-252 °C.[6] |
| Melting Point | Not available | Likely below room temperature. 2-tert-butylaniline has a melting point of -60 °C.[6] |
| Solubility | Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | Based on a derivative's solubility.[7] |
| pKa | ~4-5 (aromatic amine), ~9-10 (aliphatic amine) | Estimated based on typical pKa values for anilines and tertiary amines. |
| logP (predicted) | 1.5 | [5] |
Spectroscopic Profile
Spectroscopic data is crucial for the identification and characterization of 2-(2-aminopropan-2-yl)aniline. While experimental spectra are not widely published, a predicted profile can be constructed based on the functional groups present and data from similar molecules.
¹H and ¹³C NMR Spectroscopy (Predicted)
The proton and carbon NMR spectra are expected to show characteristic signals for the aromatic protons and carbons, as well as for the aliphatic protons and carbons of the 2-aminopropan-2-yl group.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.6 - 7.2 | m | 4H |
| Aniline-NH₂ | 3.5 - 4.5 | br s | 2H |
| Aliphatic-NH₂ | 1.0 - 2.0 | br s | 2H |
| -C(CH₃)₂ | ~1.3 | s | 6H |
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-N | ~145 |
| Aromatic C-C | ~130 |
| Aromatic C-H | 115 - 128 |
| Quaternary C | ~55 |
| -C(CH₃)₂ | ~30 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2-(2-aminopropan-2-yl)aniline would display characteristic absorption bands for the N-H and C-N stretching vibrations of both the primary aromatic and tertiary aliphatic amine groups, as well as C-H and C=C vibrations from the aromatic ring.
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Aromatic N-H Stretch | 3300 - 3500 | Two bands, characteristic of a primary amine.[8] |
| Aliphatic N-H Stretch | 3300 - 3400 | Overlaps with aromatic N-H stretch.[9] |
| Aromatic C-H Stretch | 3000 - 3100 | |
| Aliphatic C-H Stretch | 2850 - 2960 | |
| N-H Bend (Scissoring) | 1580 - 1650 | Primary amine.[8] |
| Aromatic C=C Stretch | 1450 - 1600 | |
| C-N Stretch | 1250 - 1335 | Aromatic amine.[8] |
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) of 2-(2-aminopropan-2-yl)aniline is expected to show a molecular ion peak at m/z 150. The fragmentation pattern would likely be dominated by alpha-cleavage, a common pathway for amines.
Table 6: Predicted Mass Spectrum Fragmentation
| m/z | Ion | Description |
| 150 | [C₉H₁₄N₂]⁺ | Molecular ion peak.[5] |
| 135 | [C₉H₁₁N]⁺ | Loss of NH₂ radical. |
| 133 | [C₈H₉N₂]⁺ | Loss of a methyl radical (CH₃). |
Synthesis and Purification
Proposed Synthetic Pathway
A potential two-step synthesis could involve the reaction of 2-nitrotoluene with a suitable aminating agent to introduce the aminodimethylmethyl group, followed by the reduction of the nitro group. A more likely route would involve the Friedel-Crafts alkylation of aniline, although this can be challenging due to the reactivity of the amino group.[2] A more controlled approach would be the alkylation of a nitrobenzene derivative followed by reduction.
Caption: A plausible synthetic route to 2-(2-Aminopropan-2-yl)aniline.
General Experimental Protocol (Hypothetical)
Step 1: Amination of 2-Nitro-tert-butylbenzene A solution of 2-nitro-tert-butylbenzene in a suitable solvent would be treated with a strong aminating agent. The reaction conditions would need to be carefully controlled to achieve the desired product.
Step 2: Reduction of the Nitro Group The resulting 2-(2-aminopropan-2-yl)nitrobenzene would then be subjected to standard nitro group reduction conditions. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.[10] Alternatively, reduction with a metal in acidic media, such as tin and hydrochloric acid, could be employed.
Purification: The final product would likely be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 2-(2-aminopropan-2-yl)aniline.
Reactivity and Potential Applications
Reactivity
The reactivity of 2-(2-aminopropan-2-yl)aniline is dictated by its two amino groups.
-
Aniline Moiety: The aromatic primary amine is a nucleophile and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. The ortho-tert-alkyl group provides significant steric hindrance, which can influence the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strong activating group, directing electrophiles to the ortho and para positions.[2][11]
-
Tertiary Aliphatic Amine Moiety: The tertiary aliphatic amine is also nucleophilic and basic. It can participate in acid-base reactions and can be alkylated to form quaternary ammonium salts.
Potential Applications
2-(2-Aminopropan-2-yl)aniline is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The aniline scaffold is a common feature in many drug molecules.[12][13]
-
Drug Discovery: This compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential biological activity. The presence of two nitrogen atoms at different positions allows for diverse derivatization strategies to explore structure-activity relationships.
-
Ligand Synthesis: The bidentate nature of this molecule makes it a potential ligand for the formation of metal complexes, which could have applications in catalysis or materials science.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(2-aminopropan-2-yl)aniline is available from some suppliers, general precautions for handling aromatic amines should be followed.[1]
Table 7: GHS Hazard Information
| Hazard | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
2-(2-Aminopropan-2-yl)aniline is a bifunctional molecule with significant potential as a building block in synthetic chemistry. Its unique structure, combining a sterically hindered aromatic amine with a tertiary aliphatic amine, offers a versatile platform for the development of novel compounds. While detailed experimental data on its physical and chemical properties are somewhat limited, this guide provides a comprehensive overview based on available information and predictions from analogous structures. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully explore its utility in areas such as drug discovery and materials science.
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